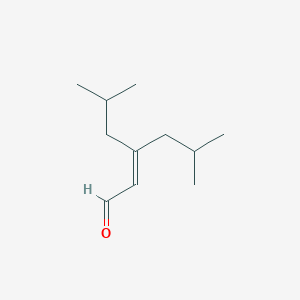
2-Hexenal, 5-methyl-3-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexenal, 5-methyl-3-(2-methylpropyl)- is an organic compound with the molecular formula C11H20O It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- can be achieved through several methods. One common approach involves the use of 3-methylbutyraldehyde as a starting material. The reaction is catalyzed by solid alkali, such as alumina-supported alkali metal hydroxide or alkali carbonate . This method avoids the use of alkaline aqueous solutions, reducing the treatment and discharge of alkaline wastewater. The solid alkali catalyst used in this process has high activity, leading to a higher yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- often involves large-scale chemical reactions under controlled conditions. The use of solid alkali catalysts is preferred due to their efficiency and ease of separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hexenal, 5-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-Hexenal, 5-methyl-3-(2-methylpropyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects . The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
2-Hexenal, 5-methyl-3-(2-methylpropyl)- can be compared with other similar aldehydes, such as:
2-Hexenal: A simpler aldehyde with a similar structure but lacking the additional methyl and isopropyl groups.
3-Hexenal: Another isomer with a different arrangement of the carbon chain.
2-Isopropyl-5-methylhex-2-enal: A compound with a similar structure but different functional groups.
Properties
CAS No. |
585538-79-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-methyl-3-(2-methylpropyl)hex-2-enal |
InChI |
InChI=1S/C11H20O/c1-9(2)7-11(5-6-12)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
VVYKCIZLRFPQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=CC=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


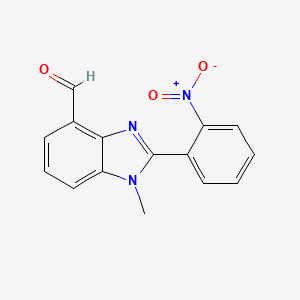
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)


![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
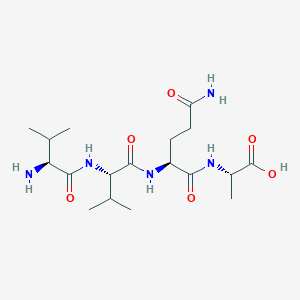
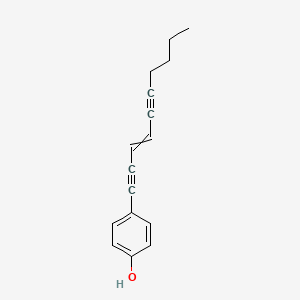

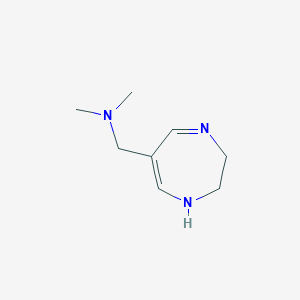

![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
